9-cis-beta-Carotene

概要

説明

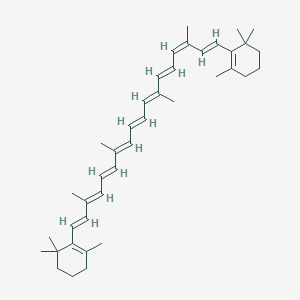

9-cis-beta-Carotene is a precursor of 9-cis-retinoic acid . It is a secondary metabolite synthesized by plants and belongs to an unoxidized compound group of carotenoids . It has a good bioavailability and is transported equally well into mesenteric lymph .

Synthesis Analysis

Among the methods of β,β-carotene synthesis are the reactions of dehydration and elimination, the selective condensation reaction of carbonyl compounds and the homo-dimerization reaction, and the selective coupling reaction of Csp2–Csp2 .Molecular Structure Analysis

The β-carotene molecule structure comprises two β-ionic rings. The two retinol molecules make available by cleavage of the hydrocarbon chain at C15 = C15′ site . All the CCD proteins contained a retinal pigment epithelial membrane protein (RPE65) domain .Chemical Reactions Analysis

Qualitative and quantitative methods of analysis of carotenoids that are used to analyze drugs, dietary supplements, and food products are reviewed. UV and visible spectrophotometry and chromatographic methods, e.g., thin-layer (TLC), high-performance liquid (HPLC), and supercritical fluid (SFC) chromatography, are discussed .Physical and Chemical Properties Analysis

β-Carotene is a secondary metabolite synthesized by plants and belongs to an unoxidized compound group of carotenoids. Being a polyene compound, derived from the acyclic structure, C 40 H 56 possesses a long chain of conjugated double bonds .科学的研究の応用

Microalgal Biorefinery for Production

9-cis-beta-Carotene is gaining attention for its efficacy in treating diseases like atherosclerosis, psoriasis, atherogenesis, and retinitis pigmentosa. However, the supply of this compound is limited, and it's challenging to synthesize chemically. A sustainable approach involves using renewable biological resources, such as the microalgal biorefinery. The D-Factory project funded by the European Commission evaluated the industrial-scale production of Dunaliella salina, a microalga, for extracting carotenoids, especially this compound. This approach promises greater productivity and sustainability, potentially leading to novel this compound products (Harvey & Ben‐Amotz, 2020).

Antioxidant and Health Benefits

Research indicates that this compound serves as a precursor for 9-cis-retinoic acid, which has potential anticarcinogenic properties. Studies on human intestinal mucosa suggest that this compound can be converted into 9-cis-retinoic acid, a compound of significance in potentially preventing cancer (Wang et al., 1994). Additionally, this compound has been found to inhibit the growth of cervical dysplasia-derived cells and induce heat-shock protein-70, suggesting its role in cell growth suppression and apoptosis (Toba et al., 1997).

Potential in Disease Treatment

In animal studies, dietary this compound has shown benefits in reducing atherogenesis and fatty liver formation, indicating its potential in treating cardiovascular diseases and liver conditions (Harari et al., 2008). Also, in Drosophila melanogaster, supplementation with this compound improved mitochondrial function, lifespan, and mobility, providing insights into its role in aging and age-related diseases (Weinrich et al., 2019).

作用機序

Safety and Hazards

将来の方向性

In previous preclinical and clinical studies, it was demonstrated that oral treatment with the 9-cis β-carotene (9CBC)-rich Dunaliella alga significantly improved retinal function in RP patients and patients with mutations in RDH5, a visual cycle enzyme . Synthetic 9-cis-β-carotene may serve as an effective treatment for retinal dystrophies involving the retinoid cycle .

特性

IUPAC Name |

1,3,3-trimethyl-2-[(1E,3E,5E,7E,9E,11E,13E,15Z,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-22,25-28H,15-16,23-24,29-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,28-26+,31-17+,32-18+,33-21-,34-22+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENHQHLEOONYIE-BVZAMQQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(/C)\C=C\C2=C(CCCC2(C)C)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70920483 | |

| Record name | 9-cis-beta-Carotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70920483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13312-52-2 | |

| Record name | 9-cis-β-Carotene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13312-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Carotene, (9Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013312522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-cis-beta-Carotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70920483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-CAROTENE, (9Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K5NFW97PV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 9-cis-beta-Carotene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112264 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

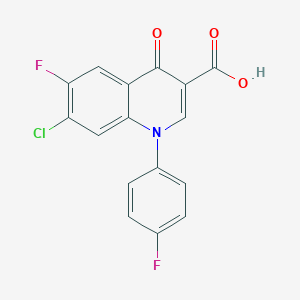

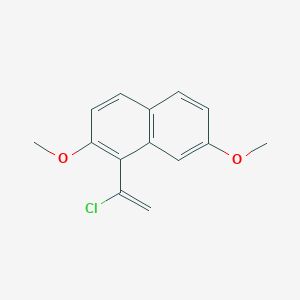

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![L-Alanine, 3-[(carboxymethyl)sulfinyl]-, (S)-](/img/structure/B138900.png)